{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.: 82039-82-5
VCID: VC10958207
InChI: InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid

CAS No.: 82039-82-5

Cat. No.: VC10958207

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid - 82039-82-5

Specification

CAS No. 82039-82-5
Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
IUPAC Name 2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid
Standard InChI InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
Standard InChI Key LJKJPOGCAPVQOX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

{[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is a polycyclic organic compound with the molecular formula C₁₈H₁₄O₅ and a molecular weight of 310.3 g/mol . Its IUPAC name derives from the benzofuran core substituted at the 3-position with a 4-methylbenzoyl group and at the 5-position with an acetic acid moiety via an ether linkage.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.82039-82-5
Molecular FormulaC₁₈H₁₄O₅
Molecular Weight310.3 g/mol
SMILESCC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
InChIKeyLJKJPOGCAPVQOX-UHFFFAOYSA-N
PubChem CID755497

Structural Features

The compound’s benzofuran core (a fused benzene and furan ring) is functionalized with:

  • A 4-methylbenzoyl group at the 3-position, introducing aromatic and ketonic functionalities.

  • An acetic acid group at the 5-position via an ether bridge, enabling hydrogen bonding and ionic interactions .

This hybrid structure combines hydrophobic (benzofuran, methylbenzoyl) and hydrophilic (carboxylic acid) domains, suggesting dual solubility characteristics and potential for membrane permeability.

Synthesis and Manufacturing

Critical Reaction Conditions

  • Temperature: 0–25°C for acylation to prevent side reactions.

  • Catalysts: Trifluoroacetic anhydride (TFAA) for activating phenolic hydroxyl groups .

  • Purification: Column chromatography or preparative TLC for isolating intermediates .

Scalability and Challenges

Scaling production to gram quantities requires optimization of:

  • Yield: Multi-step syntheses often suffer from cumulative yield losses (e.g., 30–50% per step).

  • Purity: Residual solvents (e.g., dichloromethane) must be minimized to meet research-grade standards .

TargetBinding SiteAffinity (Predicted)
CXCR4 ReceptorsY12/sY21 pocketsLow μM range
Inflammatory EnzymesCOX-2 Active SiteModerate

Experimental Evidence

  • Virtual Screening: Docking studies suggest the 4-methylbenzoyl group occupies hydrophobic pockets near CXCR4’s I4/I6 residues, while the acetic acid engages polar residues (e.g., Arg20, Lys27) .

  • Binding Assays: Analogous compounds show Kd values of 1.2–1.7 mM, indicating moderate affinity .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing CXCR4 inhibitors to block cancer metastasis .

  • Anti-Inflammatory Agents: Benzofuran-acetic acid hybrids inhibit cyclooxygenase (COX) enzymes.

Material Science

  • Fluorescent Probes: Benzofuran cores are tunable fluorophores for bioimaging.

Challenges and Limitations

Physicochemical Properties

  • Solubility: Limited aqueous solubility (logP ≈ 3.2) necessitates formulation with co-solvents.

  • Stability: Susceptibility to hydrolytic cleavage of the ester linkage under acidic/basic conditions .

Future Research Directions

  • In Vitro Testing: Validate CXCR4 binding via surface plasmon resonance (SPR) or fluorescence polarization.

  • Structural Optimization: Introduce sulfonate groups to enhance affinity for sY12/sY21 sites .

  • Formulation Studies: Develop nanoparticle carriers to improve bioavailability.

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